molecular formula C11H13NO2 B12883529 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol CAS No. 53009-30-6

4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol

Cat. No.: B12883529
CAS No.: 53009-30-6
M. Wt: 191.23 g/mol
InChI Key: JVMCQNQMURKQKP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves a [3+2] cycloaddition reaction. One common method is the reaction between an alkene and a nitrile oxide, which can be generated in situ from an oxime using an oxidizing agent such as sodium hypochlorite (NaOCl) under ultrasonic activation . The reaction conditions often require a biphasic system to facilitate the formation of the isoxazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized isoxazole derivatives.

Scientific Research Applications

4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol exerts its effects involves interactions with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Isoxazole: The parent compound, which lacks the dimethyl and phenyl substituents.

    4,5-Dihydroisoxazole: A reduced form of isoxazole with different reactivity.

    Phenylisoxazole: Isoxazole with a phenyl group, but without the dimethyl substituents.

Uniqueness: 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53009-30-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4,4-dimethyl-5-phenyl-1,2-oxazol-5-ol

InChI

InChI=1S/C11H13NO2/c1-10(2)8-12-14-11(10,13)9-6-4-3-5-7-9/h3-8,13H,1-2H3

InChI Key

JVMCQNQMURKQKP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NOC1(C2=CC=CC=C2)O)C

Origin of Product

United States

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